molecular formula C3H5NS B087174 Propanenitrile, 3-mercapto- CAS No. 1001-58-7

Propanenitrile, 3-mercapto-

Cat. No.: B087174
CAS No.: 1001-58-7
M. Wt: 87.15 g/mol
InChI Key: FCTXEFOUDMXDPD-UHFFFAOYSA-N
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Description

Propanenitrile, 3-mercapto-: is an organic compound with the molecular formula C3H5NS It is a nitrile derivative containing a thiol group, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

    Thioacetic Acid Route: One common method for synthesizing propanenitrile, 3-mercapto- involves the reaction of thioacetic acid with acrylonitrile. The reaction typically occurs under basic conditions, with a catalyst such as sodium hydroxide, and proceeds via a nucleophilic addition mechanism.

    Hydrothiolation of Acrylonitrile: Another method involves the hydrothiolation of acrylonitrile using hydrogen sulfide in the presence of a catalyst such as a transition metal complex. This reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.

Industrial Production Methods

In industrial settings, the production of propanenitrile, 3-mercapto- often involves large-scale hydrothiolation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced catalytic systems to achieve high throughput and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Propanenitrile, 3-mercapto- can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, organometallic compounds, and other nucleophiles.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, thiol derivatives.

    Substitution: Substituted nitriles and other derivatives.

Scientific Research Applications

Chemistry

Propanenitrile, 3-mercapto- is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules, making it valuable in the development of pharmaceuticals, agrochemicals, and materials science.

Biology

In biological research, propanenitrile, 3-mercapto- is studied for its potential as a biochemical probe. Its thiol group can interact with various biomolecules, providing insights into enzyme mechanisms and protein function.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and therapeutic agents. Its ability to form stable complexes with metal ions makes it a candidate for drug development.

Industry

In industrial applications, propanenitrile, 3-mercapto- is used as an intermediate in the production of specialty chemicals, polymers, and coatings. Its unique properties enable the creation of materials with specific performance characteristics.

Mechanism of Action

The mechanism of action of propanenitrile, 3-mercapto- involves its thiol group, which can undergo nucleophilic addition and substitution reactions. The compound can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, including enzyme inhibition and material synthesis.

Comparison with Similar Compounds

Similar Compounds

    Propanenitrile, 2-mercapto-: Similar structure but with the thiol group at a different position.

    Butanenitrile, 3-mercapto-: Similar structure with an additional carbon atom in the chain.

    Ethanenitrile, 2-mercapto-: Shorter chain length with the thiol group at the second position.

Uniqueness

Propanenitrile, 3-mercapto- is unique due to the specific positioning of the thiol group, which imparts distinct reactivity and properties. This positioning allows for selective interactions with various reagents and targets, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

3-sulfanylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NS/c4-2-1-3-5/h5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTXEFOUDMXDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061383
Record name Propanenitrile, 3-mercapto-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001-58-7
Record name 3-Mercaptopropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Mercaptopropanenitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-mercapto-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanenitrile, 3-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-mercaptopropiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.438
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Record name 3-MERCAPTOPROPANENITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the orientation of 3-Mercaptopropanenitrile on a gold surface change with applied potential?

A1: The research paper utilized in situ Fourier Transform Infrared Spectroscopy (FTIR) to study the behavior of 3-Mercaptopropanenitrile monolayers on gold electrodes. The study revealed that the intensities of the C-H stretching bands (2930 cm-1 and 2850 cm-1), attributed to the methylene groups of 3-Mercaptopropanenitrile, decreased slightly with increasing potential []. This suggests a potential-dependent change in the orientation of the 3-Mercaptopropanenitrile molecules on the gold surface. While the exact conformational change is not elucidated in the paper, it implies that the orientation of the methylene groups relative to the surface is affected by the applied potential.

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